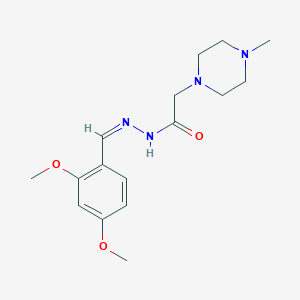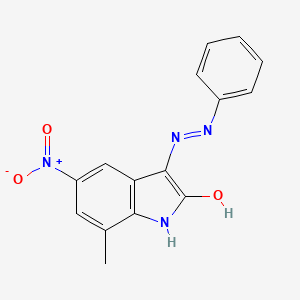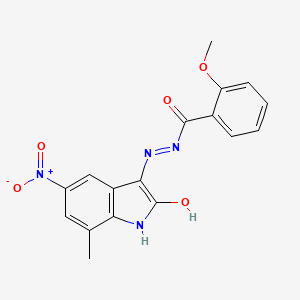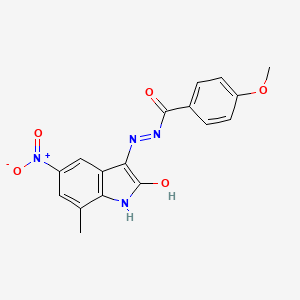![molecular formula C26H29N3O3 B3829910 N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3829910.png)
N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide
説明
N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide, also known as QNZ-46, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ-46 is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which has been implicated in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
科学的研究の応用
N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. NF-κB is a transcription factor that regulates the expression of genes involved in immune response, inflammation, and cell survival. Dysregulation of NF-κB has been implicated in the development and progression of many diseases, making it an attractive target for therapeutic intervention. N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide has been shown to inhibit NF-κB activity in vitro and in vivo, making it a promising candidate for the treatment of these diseases.
作用機序
N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide inhibits NF-κB activity by binding to the p65 subunit of the NF-κB complex, preventing its translocation to the nucleus and subsequent activation of target genes. This mechanism of action has been confirmed by molecular modeling and biochemical assays, and has been shown to be selective for NF-κB inhibition over other transcription factors.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In models of inflammation and autoimmune disorders, N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide has been shown to reduce cytokine production and inhibit immune cell activation. These effects are consistent with the inhibition of NF-κB activity, which regulates the expression of genes involved in these processes.
実験室実験の利点と制限
N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to be selective for NF-κB inhibition over other transcription factors, reducing the potential for off-target effects. However, N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal models.
将来の方向性
There are several future directions for N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide research. One area of focus is the development of more potent and selective NF-κB inhibitors based on the structure of N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide. Another area of focus is the evaluation of N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide in combination with other therapies for the treatment of cancer and other diseases. Additionally, the use of N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide in animal models of disease will be important for evaluating its potential therapeutic applications in vivo. Overall, N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide has shown promise as a potential therapeutic agent for the treatment of a variety of diseases, and further research is needed to fully evaluate its potential.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[1-(quinoline-6-carbonyl)piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-32-23-8-2-5-20(15-23)17-28-25(30)12-9-19-6-4-14-29(18-19)26(31)22-10-11-24-21(16-22)7-3-13-27-24/h2-3,5,7-8,10-11,13,15-16,19H,4,6,9,12,14,17-18H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRGJMYOIFFLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B3829829.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B3829834.png)
![5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3829856.png)
amino]-N-methylpropanamide](/img/structure/B3829860.png)
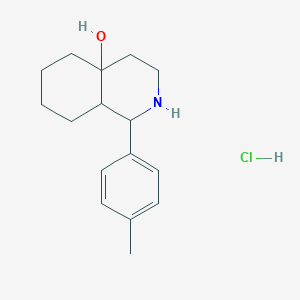
![6-amino-8-(2-chlorophenyl)-2,4-dioxo-2,3,4,8-tetrahydro-1H-pyrano[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B3829879.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3829890.png)
![4-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3829891.png)

